Cas no 2102-58-1 (trans-(-)-carveol)

trans-(-)-carveol structure
trans-(-)-carveol structure
Product Name:trans-(-)-carveol
CAS No:2102-58-1
MF:C10H16O
MW:152.23344
CID:258082
PubChem ID:94221
Update Time:2024-02-29

trans-(-)-carveol Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, (1S,5R)-
    • (1S,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol
    • (1S-trans)-2-Methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol
    • (1s-trans)-2-cyclohexen-1-ol
    • (2S)-trans-p-mentha-6,8-dien-2-ol
    • trans-(-)-carveol
    • DTXSID601036406
    • (-) Carveol
    • 2-CYCLOHEXEN-1-OL, 2-METHYL-5-(1-METHYLETHENYL)-, (1S-TRANS)-
    • DTXSID60883795
    • trans-2-Methyl-5-[1-methylethenyl]-2-cyclohexen-1-ol
    • LMPR0102090005
    • 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1S,5R)-
    • UNII-9182105Y3R
    • (-)-(4R,6S)-CARVEOL
    • SCHEMBL564464
    • Q27089409
    • (-)-(4R,6S)-trans-carveol
    • Carveol, trans-
    • t-Carveol
    • (4R,6S)-p-mentha-1,8-dien-6-ol
    • Carveol, trans-(+/-)-
    • CHEBI:15389
    • 2102-58-1
    • NS00082130
    • L-TRANS-CARVEOL
    • trans-p-Mentha-1,8-dien-6-ol
    • 9182105Y3R
    • (E)-Carveol
    • CHEMBL1907992
    • (-)-trans-Carveol
    • FEMA NO. 2247, (-)-TRANS-
    • P-MENTHA-6,8-DIEN-2-OL, (2S,4R)-(-)-
    • CARVEOL, (-)-TRANS-
    • 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, (1R,5S)-rel-
    • (.+/-.)-trans-Carveol
    • UNII-W241K84ZSQ
    • (1S,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol
    • p-Mentha-6,8-dien-2-ol, trans-
    • (4R,6S)-trans-carveol
    • 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, trans-
    • CARVEOL, L-TRANS-
    • W241K84ZSQ
    • Carveol, trans-(-)-
    • trans-Carveole
    • 5-Isopropenyl-2-methyl-2-cyclohexen-1-ol, trans-
    • C00964
    • EINECS 218-268-4
    • 1197-07-5
    • trans-Carveol
    • trans-Mentha-1,8-dien-6-ol
    • (1S,5R)-carveol
    • (+/-)-trans-carveol
    • Inchi: InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3/t9-,10+/m1/s1
    • InChI Key: BAVONGHXFVOKBV-ZJUUUORDSA-N
    • SMILES: O[C@H]1C[C@H](C(C)=C)CC=C1C

Computed Properties

  • Exact Mass: 152.12018
  • Monoisotopic Mass: 152.120115130g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 0.949
  • Boiling Point: 231.5°Cat760mmHg
  • Flash Point: 91.2°C
  • Refractive Index: 1.497
  • PSA: 20.23
  • LogP: 3.12
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